Ethyl 4-(3,5-dimethylbenzofuran-2-carboxamido)benzoate
Description
Ethyl 4-(3,5-dimethylbenzofuran-2-carboxamido)benzoate is a synthetic organic compound characterized by a benzofuran moiety substituted with methyl groups at positions 3 and 5, linked via an amide bond to a para-substituted ethyl benzoate ester. The benzofuran ring contributes aromaticity and rigidity, while the ester and amide groups enhance solubility and reactivity.
Properties
IUPAC Name |
ethyl 4-[(3,5-dimethyl-1-benzofuran-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-24-20(23)14-6-8-15(9-7-14)21-19(22)18-13(3)16-11-12(2)5-10-17(16)25-18/h5-11H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMGCKSHPIQTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,5-dimethylbenzofuran-2-carboxamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized by treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate.
Reduction of Nitro Group: The nitro group is then reduced to an amine using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Amidation Reaction: The resulting amine is then reacted with 4-carboxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,5-dimethylbenzofuran-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-(3,5-dimethylbenzofuran-2-carboxamido)benzoate has several scientific research applications:
Biology: Investigated for its potential anti-tumor, antibacterial, and anti-viral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dimethylbenzofuran-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include:
Ethyl 4-(dimethylamino)benzoate: Features a dimethylamino group instead of the benzofuran-carboxamido moiety.
2-(Dimethylamino)ethyl methacrylate: A methacrylate ester with a tertiary amine group, often used as a co-initiator in resins.
Table 1: Structural and Functional Comparison
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Ethyl 4-(3,5-dimethylbenzofuran-2-carboxamido)benzoate | Benzofuran, amide, ester | ~341.36* | Pharmaceuticals, polymer chemistry (inferred) |
| Ethyl 4-(dimethylamino)benzoate | Dimethylamino, ester | 207.26 | Photoinitiator, dental resins |
| 2-(Dimethylamino)ethyl methacrylate | Methacrylate, tertiary amine | 157.21 | Polymer co-initiator, adhesives |
*Calculated based on standard atomic weights.
Reactivity and Physicochemical Properties
- Reactivity in Polymerization: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving a 15–20% higher degree of conversion in photopolymerization . The benzofuran-carboxamido group in the target compound may further enhance reactivity due to extended π-conjugation, though experimental data are lacking.
- Thermal and Mechanical Properties: Resins containing ethyl 4-(dimethylamino)benzoate exhibit superior flexural strength (∼120 MPa) and lower water sorption compared to methacrylate-based systems . The rigid benzofuran core in the target compound could improve thermal stability but may reduce flexibility in polymer matrices.
Crystallographic and Packing Behavior
Tools like Mercury CSD 3.0 () enable comparative analysis of crystal packing. For example, ethyl 4-(dimethylamino)benzoate forms hydrogen-bonded dimers via amide interactions, whereas methacrylate analogs exhibit looser packing due to bulky side chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
